molecular formula C15H19N3O2S B2392814 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide CAS No. 946222-77-1

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide

Cat. No. B2392814
CAS RN: 946222-77-1
M. Wt: 305.4
InChI Key: RWWSWUHSJMVJNT-UHFFFAOYSA-N
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Description

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiazolopyrimidine derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold has demonstrated high antitumor activity. Researchers have explored derivatives of this compound as potential anticancer drugs . The active methylene group in the 5H-thiazolo[3,2-a]pyrimidin-3(2H)-one moiety allows for functionalization, making it an attractive center for drug design.

Antibacterial Properties

Thiazolo[3,2-a]pyrimidine derivatives have also shown antibacterial activity. Their chemical properties and structural similarity to purine make them promising candidates for designing compounds that effectively bind to biological targets .

Anti-Inflammatory Effects

Studies have indicated that certain 2-substituted thiazolo[3,2-a]pyrimidine derivatives possess anti-inflammatory properties. These compounds may offer potential therapeutic options for managing inflammatory conditions .

Catalysis

The compound’s unique structure could be harnessed for catalytic applications. Researchers have explored its potential as a catalyst in various reactions, especially when modified with other functional groups.

Heterocyclic Chemistry

The synthesis of fused heterocyclic compounds based on the 2,7-dimethyl-5-phenyl-5H-thiazolo pyrimidin-6-yl moiety has been reported. These compounds exhibit medicinal interest and could find applications in drug discovery .

Binding Site Optimization

Given its structural similarity to purine, the thiazolo[3,2-a]pyrimidine ring system can be modified to introduce new binding sites. This feature is crucial for optimizing ligand-receptor interactions in drug design .

properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-9-8-21-15-16-10(2)12(14(20)18(9)15)17-13(19)11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWSWUHSJMVJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3CCCCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)cyclohexanecarboxamide

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